molecular formula C10H12N2O B1401997 3-(Pyrrolidin-1-yl)picolinaldehyde CAS No. 1707358-09-5

3-(Pyrrolidin-1-yl)picolinaldehyde

Cat. No.: B1401997
CAS No.: 1707358-09-5
M. Wt: 176.21 g/mol
InChI Key: MLURBQLDKQBLJH-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)picolinaldehyde is a chemical compound that features a pyrrolidine ring attached to a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with pyrrolidine. One common method is the nucleophilic addition of pyrrolidine to picolinaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-yl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 3-(Pyrrolidin-1-yl)picolinic acid.

    Reduction: 3-(Pyrrolidin-1-yl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyrrolidin-1-yl)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Picolinaldehyde: A pyridine derivative with an aldehyde group.

Comparison: 3-(Pyrrolidin-1-yl)picolinaldehyde is unique due to the combination of the pyrrolidine ring and the picolinaldehyde moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Biological Activity

3-(Pyrrolidin-1-yl)picolinaldehyde is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O. It features a pyridine ring substituted with a pyrrolidine moiety and an aldehyde functional group. This specific combination of functionalities may enhance its biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Compounds related to pyridine derivatives have shown promising antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine nucleus is essential for enhancing therapeutic properties .
  • Antiviral Activity : Pyridine compounds are recognized for their antiviral potential, particularly against viruses like SARS-CoV-2. The structural characteristics of this compound may facilitate interactions with viral proteins, enhancing its efficacy as an antiviral agent .
  • Antitumor Effects : Some studies suggest that pyridine derivatives can exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. The specific mechanisms remain under investigation but are believed to involve modulation of signaling pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Biological Macromolecules : The compound may interact with proteins, enzymes, and nucleic acids, influencing their activity and function.
  • Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell growth and apoptosis, it may exert antitumor effects.
  • Inhibition of Pathogen Growth : Its antimicrobial properties likely stem from disrupting cellular processes in pathogens, leading to their death or inactivation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the reaction of pyridine derivatives with pyrrolidine precursors. Common synthetic routes include:

  • Condensation Reactions : Utilizing aldehyde and amine components to form the desired compound through condensation.
  • Functional Group Modifications : Modifying existing pyridine compounds to introduce the pyrrolidine moiety and aldehyde functionality.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Soukup et al. (2022)Reported antimicrobial activity against various bacterial strains, with notable effectiveness at specific concentrations .
Anwar et al. (2023)Investigated the compound's potential as an antiviral agent against SARS-CoV-2, highlighting its interaction with viral proteins .
Recent Literature ReviewsSummarized the broad spectrum of biological activities exhibited by pyridine derivatives, emphasizing the enhanced therapeutic properties when combined with additional heterocycles .

Properties

IUPAC Name

3-pyrrolidin-1-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-10(4-3-5-11-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLURBQLDKQBLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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